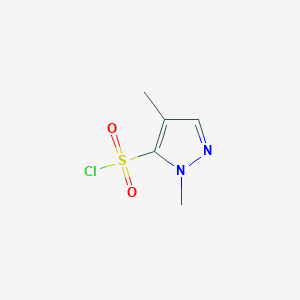
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-acetamidopiperidine-1-carboxylate” is a chemical compound with the CAS number 1093759-67-1 . It has a molecular weight of 242.32 .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 4-(acetylamino)-1-piperidinecarboxylate" . The InChI code is1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) . Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.32 .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
- (Palomo et al., 1997) discussed the synthesis of (S)- and (R)-tert leucine, a derivative of amino acids, highlighting its utility in organic chemistry.
Intermediate for Anticancer Drugs
- (Zhang et al., 2018) described tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a significant intermediate in the development of small molecule anticancer drugs.
Alkylation in Organic Synthesis
- (Iuchi et al., 2010) explored the alkylation of acetates with alcohols, where tert-butyl acetate played a crucial role, showing its relevance in producing important carboxylates.
Building Blocks in Organic Synthesis
- (Marin et al., 2004) investigated the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, demonstrating its application as a building block in organic synthesis.
Photocatalytic Applications
- (Sakkas et al., 2007) discussed the photocatalytic transformation of salbutamol using tert-butyl derivatives, illustrating its application in environmental chemistry.
Chemical Synthesis for Therapeutic Agents
- (Lan & Liao, 2011) demonstrated the use of tert-butylamine in the production of 1-butanol from CO2, highlighting its potential in biofuel production and carbon capture.
Heterogeneous Photocatalytic Degradation
- (Sakkas et al., 2007) also reported on the heterogeneous photocatalytic degradation of pharmaceutical agents, where tert-butyl derivatives played a role in the reaction process.
Atmospheric Chemistry Studies
- (Tan et al., 2018) conducted a study on the atmospheric degradation of tert-butylamine, indicating its significance in understanding atmospheric chemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-acetamidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOQYNFKUGGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674184 | |
| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-67-1 | |
| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)

amine hydrochloride](/img/structure/B1522201.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)


![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)



